

# Synthesizing FAPI-34 for Preclinical Research: A Detailed Guide

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## Compound of Interest

Compound Name: FAPI-34

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This document provides a comprehensive guide to the synthesis of **FAPI-34**, a potent inhibitor of Fibroblast Activation Protein (FAP), for research purposes. **FAPI-34**, particularly its radiolabeled form with Technetium-99m ( $^{99m}\text{Tc}$ ), is a valuable tool for in vivo imaging of FAP-expressing tumors using Single Photon Emission Computed Tomography (SPECT). This guide details the chemical synthesis of the **FAPI-34** precursor, its subsequent radiolabeling, and protocols for its in vitro and in vivo evaluation.

## Overview of FAPI-34

Fibroblast Activation Protein (FAP) is a cell surface serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many cancers. This restricted expression pattern makes FAP an attractive target for diagnostic imaging and targeted radionuclide therapy. **FAPI-34** is a quinoline-based FAP inhibitor that has been modified with hydrophilic amino acid moieties to improve its pharmacokinetic profile, leading to high tumor uptake and rapid clearance from non-target tissues.<sup>[1][2][3]</sup> The core structure allows for the chelation of medically relevant radionuclides like  $^{99m}\text{Tc}$  for SPECT imaging.<sup>[4]</sup>

## Quantitative Data Summary

The following tables summarize key quantitative data for  $^{99m}\text{Tc}$ -**FAPI-34**, facilitating comparison and experimental planning.

Parameter	Value	Reference
IC <sub>50</sub> (human FAP)	6.9 nM	[1]
Internalization (HT-1080-FAP cells)	>95%	[1][2]

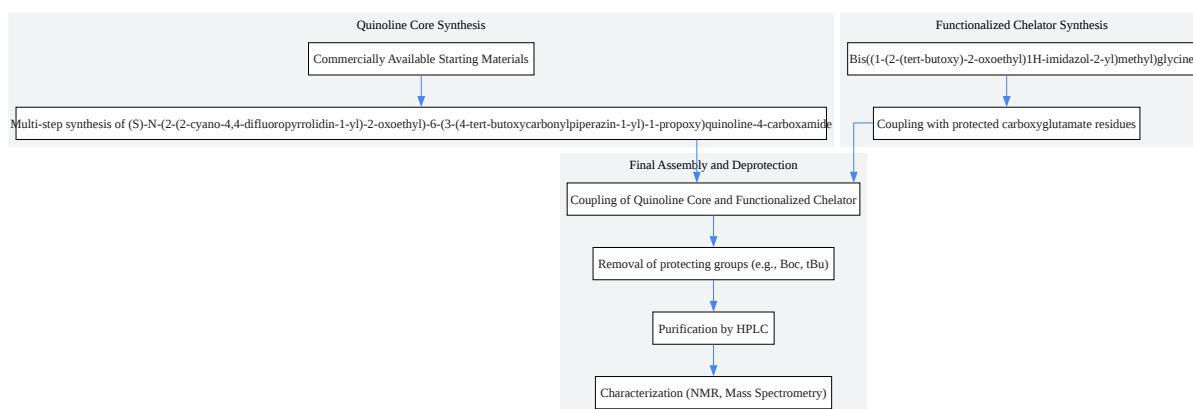
Organ	1 hour post-injection (%ID/g)	4 hours post-injection (%ID/g)	Reference
Tumor	5.4 ± 2.05	4.3 ± 1.95	[5]
Blood	< 1	< 1	[5]
Liver	0.91 ± 0.25	0.73 ± 0.18	[5]
Kidney	Not specified (stated as highest uptake)	Not specified (stated as highest uptake)	[5]

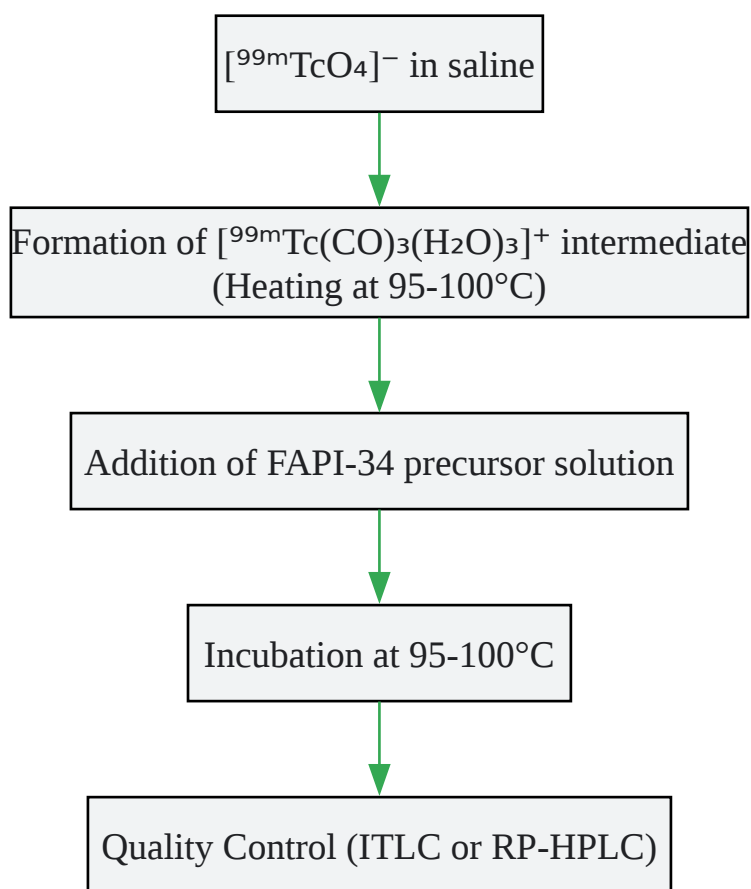
## Experimental Protocols

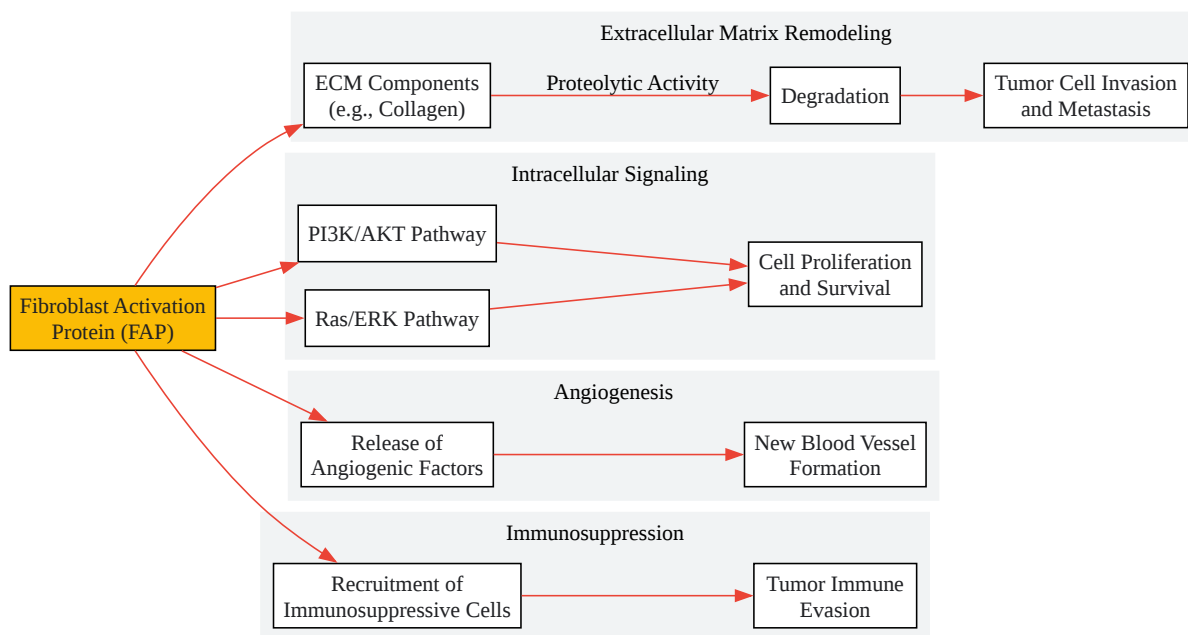
### I. Synthesis of the FAPI-34 Precursor

The synthesis of the **FAPI-34** precursor is a multi-step process that begins with the synthesis of a core quinoline structure, followed by the attachment of a chelating moiety functionalized with hydrophilic amino acids. The detailed synthesis is described in the supplementary information of the foundational paper by Lindner et al. (2020) in the Journal of Nuclear Medicine and the associated patent WO2019154886A1.[6][7][8] The general workflow is as follows:

Diagram of the **FAPI-34** Precursor Synthesis Workflow







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